molecular formula C15H14N4O2S B13048268 N'-[(4-methoxybenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide

N'-[(4-methoxybenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide

Cat. No.: B13048268
M. Wt: 314.4 g/mol
InChI Key: TTZROVXZKGWINB-UHFFFAOYSA-N
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Description

(E)-N’-[(4-methoxyphenyl)methoxy]-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide is a complex organic compound that features a thienopyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-[(4-methoxyphenyl)methoxy]-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Thienopyrimidine Core: This can be achieved through cyclization reactions involving thiophene and pyrimidine derivatives under specific conditions.

    Methoxylation: Introduction of the methoxy group to the phenyl ring is usually done via nucleophilic substitution reactions.

    Imidamide Formation: The final step involves the formation of the imidamide linkage, which can be achieved through condensation reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-[(4-methoxyphenyl)methoxy]-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the imidamide linkage.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(E)-N’-[(4-methoxyphenyl)methoxy]-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: Its properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (E)-N’-[(4-methoxyphenyl)methoxy]-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate
  • Ethyl (4-methoxyphenyl)acetate

Uniqueness

(E)-N’-[(4-methoxyphenyl)methoxy]-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide is unique due to its combination of a thienopyrimidine core with a methoxyphenyl group and an imidamide linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C15H14N4O2S

Molecular Weight

314.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide

InChI

InChI=1S/C15H14N4O2S/c1-20-12-4-2-11(3-5-12)8-21-19-10-17-14-13-6-7-22-15(13)18-9-16-14/h2-7,9-10H,8H2,1H3,(H,16,17,18,19)

InChI Key

TTZROVXZKGWINB-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CON/C=N/C2=C3C=CSC3=NC=N2

Canonical SMILES

COC1=CC=C(C=C1)CONC=NC2=C3C=CSC3=NC=N2

Origin of Product

United States

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